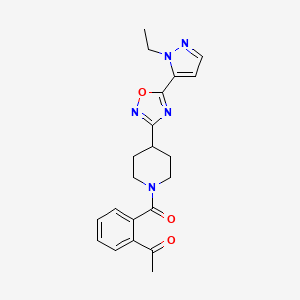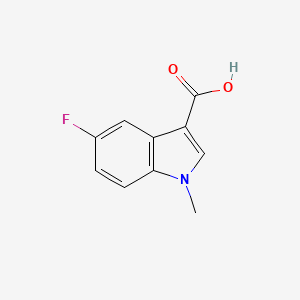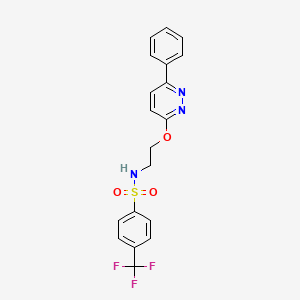
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves multiple steps, including the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid and subsequent reactions to introduce specific functional groups or modify the molecular structure for desired properties. These synthetic routes are designed to introduce specific substituents that affect the compound's biological activity and stability (Żołnowska et al., 2016).
Molecular Structure Analysis
Molecular structure determination often involves crystallographic studies to understand the compound's conformation and interactions. For example, benzenesulfonamide compounds have been structurally characterized, revealing significant interactions like π–π interactions and hydrogen bonding, which contribute to their molecular stability and potential biological activities (Mohamed-Ezzat et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Therapeutic Applications
- A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives related to this compound, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds demonstrated significant activities in these areas, indicating their potential for development into therapeutic agents (Küçükgüzel et al., 2013).
Anticancer Activity
- Another study explored derivatives for their cytotoxic activities against human cancer cell lines, revealing that certain modifications in the molecule can significantly contribute to anticancer activity. This research demonstrates the compound's potential as a scaffold for developing new anticancer agents (Żołnowska et al., 2016).
Molecular Modeling and QSAR Studies
- Tomorowicz et al. (2020) conducted molecular modeling and QSAR (Quantitative Structure–Activity Relationship) studies on derivatives, focusing on their anticancer activity. These studies help in understanding the structure-activity relationships and optimizing the compound for better therapeutic efficacy (Tomorowicz et al., 2020).
Enzyme Inhibition for Therapeutic Use
- Research by Mishra et al. (2017) investigated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase, showing potential for the treatment of conditions like epilepsy. The compounds showed significant enzyme inhibitory activity and displayed effective seizure protection in animal models (Mishra et al., 2017).
Antimicrobial Activity
- Sarvaiya et al. (2019) synthesized arylazopyrazole derivatives incorporating the benzenesulfonamide moiety and evaluated them for antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)23-12-13-28-18-11-10-17(24-25-18)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVOWFTXJWVISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

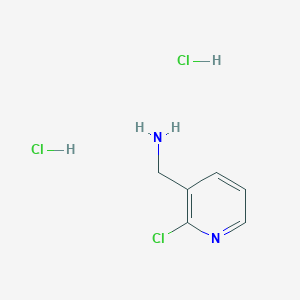

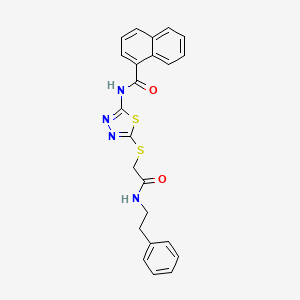
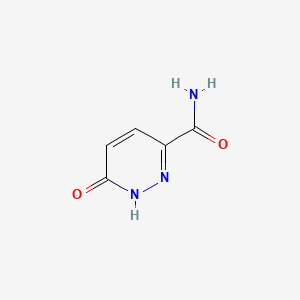

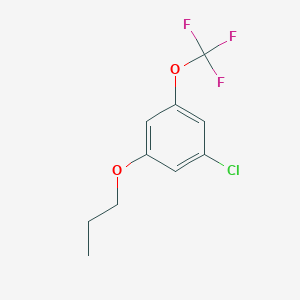
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
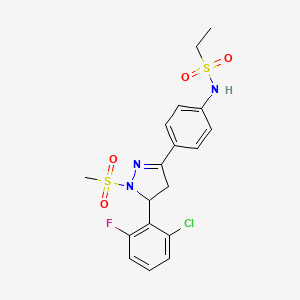
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
